Monalazone disodium
Overview
Description
Monalazone disodium is a chemical compound used primarily as a vaginal disinfectant, antiseptic, and spermicidal contraceptive. It is a sulfonylbenzoic acid derivative and is closely related structurally to halazone. The compound was synthesized in 1937 and has been marketed under various brand names such as Naclobenz-Natrium, Spergisin, and Speton .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monalazone disodium is synthesized through a series of chemical reactions involving chlorosulfonation and subsequent neutralization with sodium hydroxide. The process begins with the chlorosulfonation of benzoic acid, followed by the reaction with sodium hydroxide to form the disodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorosulfonation reactors and neutralization tanks. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is typically obtained as a white or off-white powder, which is then packaged and stored under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Monalazone disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted benzoic acid derivatives .
Scientific Research Applications
Monalazone disodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its spermicidal properties and potential use in contraceptive formulations.
Industry: Utilized in the formulation of disinfectants and antiseptics for medical and industrial applications.
Mechanism of Action
The mechanism of action of monalazone disodium involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It acts as a potent antimicrobial agent by targeting the cell wall and membrane integrity of bacteria and other microorganisms. In its spermicidal role, this compound disrupts the cell membrane of sperm cells, rendering them immobile and unable to fertilize an egg .
Comparison with Similar Compounds
Monalazone disodium is structurally similar to halazone, another sulfonylbenzoic acid derivative. Both compounds share similar antimicrobial properties, but this compound is specifically used as a vaginal disinfectant and spermicidal agent. Other similar compounds include:
Halazone: Used primarily for water disinfection.
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug with a thiazole ring structure
This compound stands out due to its specific application in vaginal disinfection and contraception, making it unique among its peers.
Properties
IUPAC Name |
disodium;4-chloroazanidylsulfonylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClNO4S.2Na/c8-9-14(12,13)6-3-1-5(2-4-6)7(10)11;;/h1-4H,(H,10,11);;/q-1;2*+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLALWVGAJVUIE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[N-]Cl.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNNa2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210441 | |
Record name | Monalazone disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61477-95-0 | |
Record name | Monalazone disodium [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monalazone disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Monalazone disodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONALAZONE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267GPF992J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.